Home > Products > Building Blocks P109 > 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine - 83939-58-6

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Catalog Number: EVT-2894393
CAS Number: 83939-58-6
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (1)

Compound Description: This compound is a potent dihydrofolate reductase (DHFR) inhibitor and exhibits significant antitumor activity. []

Relevance: This compound shares the core 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure with the target compound. The presence of the diamino groups at positions 2 and 4, as well as the cyclopentane ring fused to the pyrimidine ring, highlights the structural similarity between these compounds. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]-2-methylbenzoyl]-L-glutamic Acid (2a)

Compound Description: This compound, a 10-methyl derivative of compound 1, demonstrates enhanced potency as a DHFR and cell growth inhibitor compared to the parent compound and methotrexate. []

Relevance: This compound shares the same core 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure with the target compound, further emphasizing the significance of this scaffold in DHFR inhibition. The presence of the methyl substituent on the benzoyl moiety represents a minor structural modification compared to compound 1. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]-2-ethylbenzoyl]-L-glutamic Acid (2b)

Compound Description: This compound is another analog of compound 1 with a low alkyl substituent (ethyl) on the trimethylene bridge. It exhibits potent DHFR and cell growth inhibitory activities. []

Relevance: Similar to compounds 1 and 2a, this molecule features the same 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine core as the target compound, further supporting the relevance of this structural motif in the context of DHFR inhibition. The structural variation lies in the ethyl substituent on the benzoyl moiety. []

N-[4-[2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethoxy]benzoyl]-L-glutamic Acid (2c)

Compound Description: This analog of compound 1 features an ethyleneoxa bridge as an isosteric modification, and exhibits potent activity against DHFR and tumor cell growth. []

Relevance: This compound retains the central 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold found in the target compound, reinforcing the importance of this structural element. The key difference lies in the replacement of the trimethylene bridge with an ethyleneoxa group, demonstrating the tolerance for modifications in this region while maintaining biological activity. []

N-[4-[2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethylamino]benzoyl]-L-glutamic Acid (2d)

Compound Description: This compound is another isosterically modified analog of compound 1, incorporating an ethyleneamino bridge. It displays potent inhibition of both DHFR and tumor cell growth. []

Relevance: This analog, like the previous examples, maintains the core 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure present in the target compound, supporting the significance of this specific scaffold for its biological activity. The structural distinction is the incorporation of an ethyleneamino bridge, showcasing the versatility of the scaffold in accommodating various linker modifications without compromising activity. []

N-[4-[N-Methyl-2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethylamino]benzoyl]-L-glutamic Acid (2e)

Compound Description: This compound represents the N-methyl derivative of compound 2d, incorporating a methyl group on the ethyleneamino bridge, and shows potent activity against DHFR and tumor cell growth. []

Relevance: The presence of the 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine core in this compound further reinforces its structural relationship with the target compound. The inclusion of a methyl group on the nitrogen of the ethyleneamino bridge, compared to 2d, highlights the potential for fine-tuning the activity by subtle modifications within the linker region. []

N-[4-[N-Ethyl-2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethylamino]benzoyl]-L-glutamic Acid (2f)

Compound Description: As the N-ethyl derivative of compound 2d, this compound includes an ethyl group on the ethyleneamino bridge and demonstrates potent inhibitory effects on DHFR and tumor cell growth. []

Relevance: This compound shares the fundamental 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure with the target compound, again highlighting the significance of this scaffold in DHFR inhibition and antitumor activity. Compared to 2d and 2e, the presence of an ethyl group on the nitrogen of the ethyleneamino bridge further emphasizes the possibility of optimizing the biological activity through modifications in the linker. []

N-[2-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]-1H-indol-5-ylcarbonyl]-L-glutamic Acid (2g)

Compound Description: This analog of compound 1 replaces the benzene ring with an indole heterocycle, showcasing potent DHFR and cell growth inhibitory activities. []

Relevance: This compound incorporates the core 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure seen in the target compound, further emphasizing the relevance of this specific motif in the context of DHFR inhibition. The key difference is the replacement of the benzene ring in the benzoyl moiety with an indole group, indicating a degree of tolerance for modifications in this region without a complete loss of activity. []

N-[2-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]-2,3-dihydro-1H-indol-5-ylcarbonyl]-L-glutamic Acid (2h)

Compound Description: This analog of compound 1 features an indoline heterocycle in place of the benzene ring, exhibiting potent inhibitory activity against DHFR and tumor cell growth. []

Relevance: Like the previous compounds, this analog retains the central 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold found in the target compound, further supporting the importance of this structural element. The structural modification involves the replacement of the benzene ring in the benzoyl moiety with an indoline group, suggesting a degree of flexibility in the scaffold that allows for substitutions in this region while preserving biological activity. []

N-[5-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]thiophene-2-ylcarbonyl]-L-glutamic Acid (2i)

Compound Description: In this analog of compound 1, the benzene ring is replaced by a thiophene heterocycle, resulting in a compound with potent DHFR and cell growth inhibitory properties. []

Relevance: This analog shares the core 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure with the target compound, emphasizing the relevance of this specific motif. The benzene ring in the benzoyl moiety is substituted with a thiophene group, further indicating a degree of flexibility within the scaffold that allows for modifications in this region while maintaining biological activity. []

2-Chloro-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine (3)

Compound Description: This compound acts as a key intermediate in synthesizing a series of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, some of which exhibit promising antibacterial activity. []

Relevance: While this compound does not share the cyclopenta[d] ring system with the target compound, it exhibits a similar pyrimidine core structure. Both compounds possess a chlorine atom at the 2 position of the pyrimidine ring. This structural similarity suggests potential overlapping chemical reactivity profiles. []

2-Substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines

Compound Description: This series of compounds represents derivatives of compound 3, where the chlorine atom at the 2-position is replaced with various secondary amines. Several of these derivatives exhibit notable antibacterial activity. []

Relevance: While not directly containing the cyclopenta[d]pyrimidine system, this series of compounds shares a significant structural similarity with the target compound due to the presence of the pyrimidine ring. The variations in the substituents at the 2-position highlight the possibility of modulating biological activity through modifications at this specific site, offering potential insights for developing novel analogs of the target compound with improved properties. []

2-Chloro-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine (1)

Compound Description: This compound serves as a crucial intermediate in synthesizing diverse heterocyclic systems, including imidazo[1,2-a]thieno[2,3-d]pyrimidine and 2,3-dihydro-5H-oxazolo[3,2-a]thieno[2,3-d]-pyrimidine. []

Relevance: Though structurally distinct due to the presence of the thieno[2,3-d]pyrimidine core, this compound shares a key similarity with the target compound: the chlorine atom at the 2-position of the pyrimidine ring. This shared feature suggests that these compounds might exhibit comparable reactivity profiles, potentially offering insights into the chemical behavior of the target compound. []

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Compound Description: This compound acts as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. []

Relevance: This compound shares the cyclopenta[d]pyrimidine core with the target compound, 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine. The difference lies in the presence of a pyrazolo[1,5-a] ring system fused to the pyrimidine core and various substituents, highlighting the potential for diversification and functionalization of the core scaffold. []

4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-7-(2,4-dichlorophenyl)-2-methyl-6,7-dihydro-5H-pyrrolo[2,3‐d]pyrimidine (4fi)

Compound Description: This compound represents a potent and selective CRF1 receptor antagonist with a favorable pharmacokinetic profile. []

Relevance: While incorporating a pyrrolo[2,3-d]pyrimidine core instead of the cyclopenta[d]pyrimidine system found in the target compound, this compound exemplifies the broader class of fused pyrimidine-based structures with potential biological activity. Comparing these structures emphasizes the impact of different fused ring systems on the overall molecular properties and potential applications. []

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

Compound Description: This compound is a novel γ-secretase modulator (GSM) that selectively reduces amyloid-β peptide (Aβ) production, showing potential for treating Alzheimer’s disease. []

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

Compound Description: This GSM demonstrates selective reduction of Aβ production and holds promise for Alzheimer's disease treatment. []

Properties

CAS Number

83939-58-6

Product Name

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C8H9ClN2

Molecular Weight

168.62

InChI

InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3

InChI Key

NBDRJKOKVCELFL-UHFFFAOYSA-N

SMILES

CC1=C2CCCC2=NC(=N1)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.